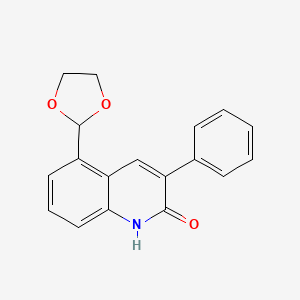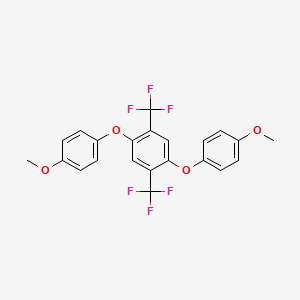
2-(Trifluoromethylthio)-4'-(trifluoromethyl)acetophenone, 85%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Trifluoromethylthio)-4'-(trifluoromethyl)acetophenone, 85% (TFMTA) is a compound with a trifluoromethylthio group attached to a 4'-(trifluoromethyl)acetophenone moiety. It is a colorless solid that is soluble in organic solvents such as acetone, ethanol, and methanol, and is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. TFMTA is an important building block for the synthesis of various organic compounds, and is widely used in laboratory experiments.
科学的研究の応用
2-(Trifluoromethylthio)-4'-(trifluoromethyl)acetophenone, 85% has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has been used as a starting material in the synthesis of a variety of compounds, including an anti-inflammatory agent, a fungicide, an anti-cancer agent, and a herbicide. It has also been used in the synthesis of several other compounds, including a novel anti-inflammatory agent, a novel antifungal agent, and a novel anti-cancer agent.
作用機序
2-(Trifluoromethylthio)-4'-(trifluoromethyl)acetophenone, 85% acts as a trifluoromethylating agent, which means it can transfer a trifluoromethyl group from one molecule to another. This process is known as trifluoromethylation, and it is used to modify the structure of a molecule in order to produce a new compound with desired properties. The trifluoromethyl group is transferred from the 2-(Trifluoromethylthio)-4'-(trifluoromethyl)acetophenone, 85% to the target molecule, and this process can be used to modify the structure of a molecule in order to produce a new compound with desired properties.
Biochemical and Physiological Effects
2-(Trifluoromethylthio)-4'-(trifluoromethyl)acetophenone, 85% has been found to have a number of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the growth of several species of bacteria, including Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. It has also been found to inhibit the growth of several species of fungi, including Candida albicans and Aspergillus niger. In addition, it has been shown to inhibit the growth of several species of viruses, including influenza A virus and herpes simplex virus.
実験室実験の利点と制限
The main advantage of using 2-(Trifluoromethylthio)-4'-(trifluoromethyl)acetophenone, 85% in laboratory experiments is its ability to transfer a trifluoromethyl group from one molecule to another. This process can be used to modify the structure of a molecule in order to produce a new compound with desired properties. Additionally, 2-(Trifluoromethylthio)-4'-(trifluoromethyl)acetophenone, 85% is relatively easy to obtain and is relatively inexpensive.
The main limitation of 2-(Trifluoromethylthio)-4'-(trifluoromethyl)acetophenone, 85% is that it is a relatively reactive compound and can be difficult to handle in the laboratory. Additionally, it can be toxic if inhaled or ingested, and should be handled with caution.
将来の方向性
Future research on 2-(Trifluoromethylthio)-4'-(trifluoromethyl)acetophenone, 85% could focus on further exploring its potential applications in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Additionally, further research could be done to explore the potential biochemical and physiological effects of 2-(Trifluoromethylthio)-4'-(trifluoromethyl)acetophenone, 85%, as well as its potential toxicity. Finally, further research could be done to explore the potential uses of 2-(Trifluoromethylthio)-4'-(trifluoromethyl)acetophenone, 85% in other fields, such as in the synthesis of materials for use in electronics and other industries.
合成法
2-(Trifluoromethylthio)-4'-(trifluoromethyl)acetophenone, 85% is synthesized by a two-step process. The first step involves the reaction of trifluoromethylthiol with 4-trifluoromethylbenzaldehyde in the presence of a base, such as sodium hydroxide, to form the desired product. The second step involves the addition of aqueous sodium hydroxide to the reaction mixture to form the desired compound. The reaction is carried out in a polar solvent, such as acetone, and the product is isolated by filtration.
特性
IUPAC Name |
1-[4-(trifluoromethyl)-2-(trifluoromethylsulfanyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F6OS/c1-5(17)7-3-2-6(9(11,12)13)4-8(7)18-10(14,15)16/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHWOSFQCCVQAQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)C(F)(F)F)SC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[Palladacycle Gen. 4], 98%](/img/structure/B6301835.png)

![delta-Tris[(1S,2S)-1,2-diphenyl-1,2-ethanediamine]cobalt(III) chloride tetrakis(2,3,4,5,6-pentafluorophenyl)borate trihydrate SKJ-3](/img/structure/B6301850.png)

![tert-Butyl 2-[3-chloro-4-(trifluoromethyl)phenyl]phenyl carbamate](/img/structure/B6301862.png)



![2-[3-(4-Formylmorpholinyl)]-2-fluoro-diethyl malonate](/img/structure/B6301902.png)




![Diethyl [bis-(O-diphenylphosphate)ethyl]aminomethylphosphonate](/img/structure/B6301936.png)